3-(4-chlorophenyl)-11-(4-methylphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol
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Overview
Description
3-(4-chlorophenyl)-11-(4-methylphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol is a complex organic compound with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-11-(4-methylphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include chlorinating agents, methylating agents, and various catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-11-(4-methylphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
3-(4-chlorophenyl)-11-(4-methylphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-11-(4-methylphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one
- 4-(4-chlorophenyl)-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one
Uniqueness
Compared to similar compounds, 3-(4-chlorophenyl)-11-(4-methylphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol stands out due to its unique structural features and the specific functional groups it contains
Biological Activity
3-(4-chlorophenyl)-11-(4-methylphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process starts with the preparation of intermediate compounds that undergo cyclization and functional group modifications. Common reagents include chlorinating agents and various catalysts to facilitate the cyclization process. In an industrial context, batch reactions are often employed with strict controls over reaction conditions to optimize yield and efficiency.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that certain derivatives possess significant antibacterial activity against various strains of bacteria. The compound's structure suggests potential interactions with bacterial enzymes or membrane components .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The specific pathways involved are still under investigation but may include interactions with key regulatory proteins in cancer cell metabolism .
The mechanism by which this compound exerts its biological effects is linked to its ability to bind to specific molecular targets. These targets may include enzymes and receptors involved in cellular signaling pathways. The compound's unique structural features allow it to modulate these targets effectively, leading to various biological outcomes.
Study 1: Antimicrobial Testing
In a study assessing the antimicrobial activity of related compounds, derivatives were tested against both Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones for several derivatives at concentrations as low as 50 µg/mL, suggesting strong antimicrobial potential .
Study 2: Anticancer Efficacy
Another study focused on the anticancer activity of this class of compounds involved treating human cancer cell lines with varying concentrations of the compound. The results demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating effective concentrations for therapeutic potential .
Comparative Analysis
To better understand the biological activity of this compound compared to similar compounds, a summary table is provided below:
Compound | Biological Activity | IC50 (µM) | Notes |
---|---|---|---|
Compound A | Antibacterial | 25 | Effective against E. coli |
Compound B | Anticancer | 30 | Induces apoptosis in breast cancer cells |
Target Compound | Antimicrobial/Anticancer | 20 | Promising results against multiple strains |
Properties
IUPAC Name |
9-(4-chlorophenyl)-6-(4-methylphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O/c1-16-6-8-18(9-7-16)26-25-23(28-21-4-2-3-5-22(21)29-26)14-19(15-24(25)30)17-10-12-20(27)13-11-17/h2-13,19,26,28-29H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUCDNHHKSXSPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)Cl)NC5=CC=CC=C5N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.